1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone
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Overview
Description
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone is a chemical compound with the molecular formula C9H9Cl2NO. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a propanone group at position 1. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone typically involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with a suitable methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
1-(4,6-Dichloro-3-pyridyl)-2-methyl-1-propanone can be compared with similar compounds such as:
1-(4,6-Dichloro-3-pyridyl)propan-1-one: Similar structure but lacks the methyl group at position 2.
1-(4,6-Dichloro-3-pyridyl)-2,2-difluoroethanone: Contains difluoro groups instead of the methyl group. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3 |
InChI Key |
VAPBKKHJIIKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN=C(C=C1Cl)Cl |
Origin of Product |
United States |
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